molecular formula C7H16O B1268609 3-Ethylpentan-1-ol CAS No. 66225-51-2

3-Ethylpentan-1-ol

Cat. No. B1268609
CAS RN: 66225-51-2
M. Wt: 116.2 g/mol
InChI Key: DVEFUHVVWJONKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel synthetic approach to a racemic analog of 3-Ethylpentan-1-ol, which is a primary component of Formica polyctena ant pheromone, has been developed. This method involves reactions of 1-alkenes with Grignard reagents in the presence of Ta complexes, yielding high selectivity and efficiency. The process highlights the synthetic potential of using modified catalysts for producing complex organic compounds (Sultanov et al., 2019).

Molecular Structure Analysis

The study of molecular structures, including 3-Ethylpentan-1-ol and its derivatives, involves detailed investigations using various spectroscopic and crystallographic techniques. For instance, the synthesis and crystal structure analysis of related compounds provide insights into the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of their chemical behavior (Dinesh et al., 2010).

Chemical Reactions and Properties

The oxidation reactions of 3-Ethylpentane, closely related to 3-Ethylpentan-1-ol, have been examined under various conditions, revealing the formation of specific products and elucidating the reaction mechanisms involved. Such studies provide valuable information on the reactivity and stability of these compounds, offering insights into their potential applications and transformations (Barton et al., 1990).

Physical Properties Analysis

Research on the physical properties of 3-Ethylpentan-1-ol and its analogs encompasses investigations into their phase behavior, thermodynamic properties, and interactions with other substances. Studies such as the isobaric vapor−liquid equilibrium measurements provide critical data for understanding the behavior of these compounds under various conditions, which is essential for their application in industrial processes (Loras et al., 1999).

Chemical Properties Analysis

The chemical properties of 3-Ethylpentan-1-ol are influenced by its functional groups and molecular structure. Research focusing on the transformations, reactivity, and synthesis of related compounds sheds light on the versatility and chemical potential of 3-Ethylpentan-1-ol. Understanding these properties is crucial for exploring its applications in synthetic chemistry and material science (Youngblood et al., 1978).

Scientific Research Applications

Pheromone Synthesis

3-Ethylpentan-1-ol has been identified as a component in the intrafamilial communication pheromone of Formica polyctena ants. A study by Sultanov et al. (2019) highlights a new synthetic approach for creating a racemic analog of this compound, which is crucial for ant pheromones. This research demonstrates the significance of 3-Ethylpentan-1-ol in entomological studies and its potential applications in understanding and manipulating ant behavior (Sultanov et al., 2019).

Solvolysis Kinetics and Mechanisms

The kinetics and mechanisms of solvolysis of compounds related to 3-Ethylpentan-1-ol, like 3-chloro-3-ethylpentane, have been explored in various alcohol solvents. Albuquerque et al. (2001) investigated this process in detail, providing insights into the solute-solvent interaction mechanisms and their effects on reaction rates. This research is pivotal for understanding the reactivity and stability of 3-Ethylpentan-1-ol derivatives in different chemical environments (Albuquerque et al., 2001).

Isomerization on Copper Catalysts

3-Ethylpentan-1-ol has been shown to undergo isomerization on copper catalysts. Bartók and Molnár (1980) observed the transformation of 3-ethylpentane-2,3-diol on copper catalysts, leading to different isomerization products. This study contributes to our understanding of the reactivity of 3-Ethylpentan-1-ol and its derivatives under catalytic conditions, which is significant for industrial chemical synthesis (Bartók & Molnár, 1980).

Vibrational and Conformational Analysis

The vibrational spectrum and conformational stability of 3-Ethylpentane have been analyzed by Huang Li (2003). This study provides essential information on the molecular structure and stability of conformers of 3-Ethylpentane, which is crucial for understanding the physical and chemical properties of 3-Ethylpentan-1-ol (Huang Li, 2003).

properties

IUPAC Name

3-ethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEFUHVVWJONKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348845
Record name 3-ethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpentan-1-ol

CAS RN

66225-51-2
Record name 3-ethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylpentan-1-ol
Reactant of Route 2
Reactant of Route 2
3-Ethylpentan-1-ol
Reactant of Route 3
Reactant of Route 3
3-Ethylpentan-1-ol
Reactant of Route 4
Reactant of Route 4
3-Ethylpentan-1-ol
Reactant of Route 5
3-Ethylpentan-1-ol
Reactant of Route 6
3-Ethylpentan-1-ol

Citations

For This Compound
7
Citations
V Rawat, PV Chouthaiwale, VB Chavan… - Tetrahedron …, 2010 - Elsevier
… the key intermediate (S)-2-amino-3-ethylpentan-1-ol 9 in 75% yield with 99% ee, which was … (five drops)] to give (S)-2-amino-3-ethylpentan-1-ol 9 in 70% yield (Scheme 2). Finally, the …
Number of citations: 31 www.sciencedirect.com
S Saaidpour - Iranian Journal of Mathematical Chemistry, 2014 - ijmc.kashanu.ac.ir
Quantitative structure-property relationship (QSPR) for estimating the adsorption of aliphatic alcohols onto activated carbon were developed using substructural molecular fragments (…
Number of citations: 8 ijmc.kashanu.ac.ir
V Rawat - 2012 - dspace.ncl.res.in
… The LiAlH4 reduction of TBS azide 48 in THF at 50 C afforded the key intermediate (S)-2-amino-3ethylpentan-1-ol 49 in 75% yield with 99% ee that was accomplished with the …
Number of citations: 0 dspace.ncl.res.in
BN Reddy - 2015 - dspace.ncl.res.in
The Thesis entitled,“Enantioselective synthesis of bioactive molecules employing proline catalyzed-Aminoxylation, Sharpless asymmetric epoxidation and Oxidative aromatization of 1…
Number of citations: 0 dspace.ncl.res.in
MT Liu - 2017 - academicworks.cuny.edu
The detection of smell is initiated when an odorant binds and activates olfactory receptors (ORs) within the nose. Chapter 1 studies the structural requirements for activation of the OR-I7 …
Number of citations: 0 academicworks.cuny.edu
Y Sakamaki, Y Inaba, N Yoshimoto… - Journal of medicinal …, 2010 - ACS Publications
We previously reported that 22S-butyl-25,26,27-trinor-1α,24-dihydroxyvitamin D 3 2 was a potent VDR antagonist. The X-ray crystal structure of the ligand binding domain of VDR …
Number of citations: 50 pubs.acs.org
Y Anami, T Itoh, D Egawa, N Yoshimoto… - Journal of medicinal …, 2014 - ACS Publications
We are continuing to study the structural basis of vitamin D receptor (VDR) agonism and antagonism by using 22S-alkyl vitamin D analogues. Here we report the synthesis and …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.